Lithium;cyclopenta-1,3-diene

Catalog No.
S1516696
CAS No.
16733-97-4
M.F
C5H5Li
M. Wt
72.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium;cyclopenta-1,3-diene

CAS Number

16733-97-4

Product Name

Lithium;cyclopenta-1,3-diene

IUPAC Name

lithium;cyclopenta-1,3-diene

Molecular Formula

C5H5Li

Molecular Weight

72.1 g/mol

InChI

InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1

InChI Key

CSOHRTAOCDVTQU-UHFFFAOYSA-N

SMILES

[Li+].C1C=CC=[C-]1

Canonical SMILES

[Li+].C1C=CC=[C-]1
  • Strong base: CpLi is a very strong base, meaning it readily reacts with Lewis acids to form new compounds. This property makes it valuable for deprotonation reactions, which involve the removal of a proton (H+) from a molecule. Deprotonation is a fundamental step in many organic syntheses, allowing for the formation of new carbon-carbon bonds and other functionalities. [Source: Chemistry LibreTexts - "Lewis Acids and Bases"()]
  • Nucleophile: CpLi acts as a nucleophile, meaning it is attracted to positively charged centers. This characteristic makes it useful in nucleophilic substitution reactions, where it replaces a leaving group with a lithium atom. Nucleophilic substitutions are a cornerstone of organic chemistry, enabling the creation of diverse organic molecules. [Source: National Institute of Standards and Technology - "Nucleophilic Substitution"()]
  • Source of the cyclopentadienyl (Cp) group: CpLi serves as a convenient precursor to the cyclopentadienyl (Cp) group, which is a five-membered aromatic ring commonly found in organometallic compounds. These compounds possess unique properties and find applications in catalysis, materials science, and medicinal chemistry. [Source: Royal Society of Chemistry - "Metallocenes"()]

Due to these properties, CpLi finds applications in various scientific research fields, including:

  • Organic synthesis: As mentioned earlier, CpLi is a valuable reagent for deprotonation and nucleophilic substitution reactions, making it essential for the synthesis of complex organic molecules, such as pharmaceuticals, natural products, and functional materials. [Source: ScienceDirect - "Cyclopentadienyllithium (CpLi)"()]
  • Organometallic chemistry: CpLi serves as a key starting material for the synthesis of metallocene complexes. These complexes contain the Cp ring bound to a metal center and exhibit diverse reactivities, making them valuable catalysts for various organic transformations. [Source: American Chemical Society - "Metallocenes: From Fundamentals to Applications"()]
  • Materials science: CpLi can be used to prepare precursors for the deposition of thin films and coatings with desired properties. For example, it can be employed in the synthesis of materials for solar cells, transistors, and other electronic devices. [Source: Royal Society of Chemistry - "Chemical Vapour Deposition (CVD)"()]

Lithium;cyclopenta-1,3-diene, also known as cyclopentadienyllithium, is an organolithium compound characterized by its unique structure and reactivity. It consists of a lithium atom bonded to a cyclopentadiene moiety, which is a five-membered cyclic diene. This compound is notable for its ability to participate in various

  • Substitution Reactions: It can act as a nucleophile, replacing halides or other leaving groups in organic molecules.
  • Formation of Metallocenes: The compound is frequently used to synthesize metallocenes by reacting with metal halides.
  • Polymerization: It can initiate the polymerization of certain monomers, leading to the formation of polymeric structures .

Lithium;cyclopenta-1,3-diene can be synthesized through several methods:

  • Deprotonation of Cyclopentadiene: This involves reacting cyclopentadiene with a strong base such as butyllithium.
  • Reduction with Lithium Metal: Direct reduction of cyclopentadiene using lithium metal is another method, often conducted in a solvent like liquid ammonia.
  • Nucleophilic Carbolithiation: This method entails the nucleophilic addition of lithium to the exocyclic double bond of a fulvene or its enolization .

Research on lithium;cyclopenta-1,3-diene interactions primarily focuses on its reactivity with transition metals. The compound interacts with these metals through processes such as Cp-transfer (cyclopentadienyl transfer), forming stable complexes that are crucial for various catalytic processes. These interactions facilitate the synthesis of metallocenes and other organometallic complexes .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with lithium;cyclopenta-1,3-diene. Key examples include:

CompoundStructure TypeUnique Features
Sodium cyclopentadienideOrganolithiumSimilar reactivity but different metal cation
CyclobutadieneCyclic dieneHigher strain and reactivity compared to cyclopentadiene
1,3-CyclohexadieneCyclic dieneReactivity in Diels–Alder reactions but less favorable than cyclopentadiene
DicyclopentadieneDimerized form of cyclopentadieneForms via Diels–Alder reaction; less reactive

Lithium;cyclopenta-1,3-diene stands out due to its unique ability to form stable complexes with transition metals while maintaining high reactivity as a nucleophile. Its role as a precursor for metallocenes further distinguishes it from other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Lithium cyclopentadienide

Dates

Modify: 2023-08-15

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